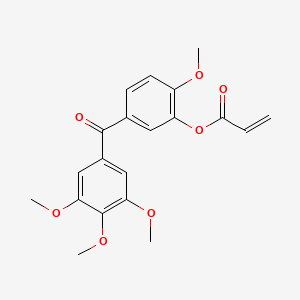

2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate

説明

2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate is a synthetic compound featuring a central phenyl ring substituted with a 3,4,5-trimethoxybenzoyl group at the 5-position and a methoxy group at the 2-position. This compound is structurally related to combretastatin analogues, which are known for their anti-tubulin and anti-cancer properties . Its synthesis typically involves condensation reactions between aryl hydrazides and oxazolones under reflux conditions, as described in methods for related trimethoxyphenyl-linked derivatives .

特性

CAS番号 |

651029-04-8 |

|---|---|

分子式 |

C20H20O7 |

分子量 |

372.4 g/mol |

IUPAC名 |

[2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl] prop-2-enoate |

InChI |

InChI=1S/C20H20O7/c1-6-18(21)27-15-9-12(7-8-14(15)23-2)19(22)13-10-16(24-3)20(26-5)17(11-13)25-4/h6-11H,1H2,2-5H3 |

InChIキー |

WWIUTVKRWKMQJG-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC(=O)C=C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate typically involves the reaction of 2-methoxyphenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting mixture is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity of the final product.

化学反応の分析

反応の種類

2-メトキシ-5-(3,4,5-トリメトキシベンゾイル)フェニルプロプ-2-エノエートは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。

置換: メトキシ基は、適切な試薬を使用して他の官能基に置換することができます。

一般的な試薬と条件

酸化: 酸性または中性条件での過マンガン酸カリウム。

還元: メタノール中での水素化ホウ素ナトリウムまたはエーテル中での水素化アルミニウムリチウム。

置換: 触媒の存在下での臭素や塩素などのハロゲン化剤。

生成される主要な生成物

酸化: カルボン酸またはケトンの形成。

還元: アルコールまたはアルカンの形成。

置換: ハロゲン化誘導体の形成。

科学的研究の応用

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate analogs in cancer treatment. For instance, a study focused on a related compound indicated that it inhibits metastasis in triple-negative breast cancer (TNBC) by suppressing epithelial-to-mesenchymal transition (EMT) and reducing vascular endothelial growth factor (VEGF) secretion . This suggests that derivatives of this compound could serve as therapeutic agents against aggressive cancer types.

Case Study: Inhibition of TNBC Metastasis

In vitro experiments demonstrated that the compound significantly reduced cell motility and invasion in MDA-MB-231 cells, a model for TNBC. The mechanism involved down-regulation of EMT markers and VEGF, indicating its potential as an effective anti-metastatic agent .

2. Cytotoxicity Against Various Cancer Cell Lines

Research has shown that compounds similar to 2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate exhibit cytotoxic effects across several cancer cell lines, including MCF-7 and MDA-MB-231. The cytotoxicity was measured using IC50 values ranging from 0.5 to 19.9 µM, highlighting its effectiveness at low concentrations .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.5 - 19.9 |

| MDA-MB-231 | 0.5 - 19.9 |

Material Science Applications

1. Polymer Chemistry

The compound's structure allows it to act as a monomer or additive in polymer formulations. Its methoxy groups can enhance solubility and compatibility with various polymers, making it suitable for applications in coatings and adhesives.

Case Study: Polymer Formulation

In a recent study on polymer blends containing methoxy-substituted phenyl compounds, researchers found improved mechanical properties and thermal stability in the resulting materials compared to traditional formulations . This indicates the potential for developing high-performance materials utilizing this compound.

作用機序

類似の化合物との比較

類似の化合物

- 2-メトキシ-4-(3,4,5-トリメトキシベンゾイル)フェニル2-クロロベンゾエート

- 2-メトキシ-4-(3,4,5-トリメトキシベンゾイル)フェニル4-エトキシベンゾエート

- 2-メトキシ-4-(3,4,5-トリメトキシベンゾイル)フェニル4-プロポキシベンゾエート

独自性

2-メトキシ-5-(3,4,5-トリメトキシベンゾイル)フェニルプロプ-2-エノエートは、メトキシ基とトリメトキシベンゾイル基の特定の配置により、独特の化学的および生物学的特性を持つユニークな化合物です。この独自性により、さまざまな研究用途に貴重な化合物となり、他の類似の化合物とは区別されます。

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

Notes:

- 3,4,5-TMBz : 3,4,5-trimethoxybenzoyl.

- IC₅₀ values for anti-tubulin activity are compound-specific.

Functional Comparisons

- Anti-Tubulin Activity: The compound shares a 3,4,5-trimethoxybenzoyl group with combretastatin analogues and thiophene derivatives, a critical pharmacophore for tubulin polymerization inhibition. However, 3-amino-2-(3,4,5-TMBz)-thiophenes exhibit superior potency (IC₅₀ < 10 nM) due to enhanced π-stacking from the thiophene ring . In contrast, the propenoate ester in 2-Methoxy-5-(3,4,5-TMBz)phenyl prop-2-enoate may reduce cellular permeability compared to stilbene-based combretastatins .

- Synthetic Accessibility: The compound is synthesized via a one-pot condensation of oxazolones and hydrazides , whereas thiophene derivatives require multi-step Fiesselmann-type syntheses involving β-mercapto anions . This makes the propenoate derivative more scalable but less tunable.

- Pharmacokinetics: Propenoate esters (e.g., ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate) are prone to esterase-mediated hydrolysis, limiting their bioavailability compared to non-ester derivatives like combretastatins .

生物活性

2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate, with the CAS number 651029-04-8, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of 2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate is , with a molecular weight of 372.37 g/mol. The compound features various functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in anticancer and anti-inflammatory contexts. Below are detailed findings from various studies:

Anticancer Activity

- Mechanism of Action : In a study focused on non-small cell lung cancer (NSCLC) cell lines (A549 and H460), it was found that the compound suppresses cell proliferation in a time- and dose-dependent manner. The mechanism involves blocking the cell cycle at the G2/M phase and inducing apoptosis through the mitochondrial pathway .

- Reactive Oxygen Species (ROS) : The compound enhances ROS generation, leading to DNA damage in cancer cells. This effect is mitigated by N-acetyl-L-cysteine (NAC), indicating that ROS plays a crucial role in the apoptotic process induced by the compound .

- Comparison with Other Compounds : When compared to other anticancer agents, this compound shows promising results with IC50 values indicating effective cytotoxicity against cancer cell lines .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of related compounds within the same chemical family. For instance, derivatives of similar structures have been evaluated for their ability to inhibit inflammation through various pathways .

Case Studies

Several case studies have been conducted to evaluate the biological effects of 2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。